molecular formula C18H25ClN6O2 B2996236 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride CAS No. 1323501-80-9

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride

Cat. No.: B2996236
CAS No.: 1323501-80-9
M. Wt: 392.89
InChI Key: GGSRDQHOOVUYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based acetamide derivative featuring a 4-methylpiperazine-1-carbonyl substituent at the 3-position of the pyrazole ring and a pyridin-2-ylmethyl group attached via the acetamide nitrogen. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2.ClH/c1-14-11-16(18(26)23-9-7-22(2)8-10-23)21-24(14)13-17(25)20-12-15-5-3-4-6-19-15;/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSRDQHOOVUYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CC=N2)C(=O)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a complex organic molecule characterized by a unique structural composition that includes a pyrazole ring, a piperazine moiety, and an acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H24ClN5O
  • Molecular Weight : 302.81 g/mol
  • CAS Number : 1323538-11-9

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of mutagenicity and potential anticancer properties.

Mutagenic Properties

Studies have identified the compound as a potent mutagen in specific strains of Salmonella typhimurium, notably TA98 and TA100. The mutagenic effects are likely attributed to the presence of the pyrazole and piperazine groups, which are known to interact with various biological targets.

Anticancer Potential

The structural characteristics of this compound suggest possible applications in cancer therapeutics. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine moiety may enhance its interaction with biological targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream biochemical events that can affect cellular processes like proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MutagenicityPotent mutagen in Salmonella typhimurium strains TA98, TA100
AnticancerPotential candidate for cancer therapeutics
Enzyme InteractionInhibitory effects on specific enzymes involved in cancer

Case Study: Anticancer Activity

A study focusing on compounds similar to this one revealed that modifications to the piperazine and pyrazole structures could significantly enhance anticancer activity. For instance, derivatives that maintained the core structure while varying substituents exhibited different levels of potency against various cancer cell lines. Such findings underscore the importance of structural optimization in drug development .

Comparative Analysis

In comparison to other compounds with similar functionalities, this compound demonstrates unique pharmacological properties due to its specific combination of functional groups. This uniqueness may confer enhanced binding affinity or selectivity for certain biological targets compared to analogs lacking these features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core pyrazole-acetamide scaffold is shared with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Below is a detailed comparison with key analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-Methylpyrazole, 4-methylpiperazine-1-carbonyl, pyridin-2-ylmethyl ~408.9* Hydrochloride salt; potential for enhanced solubility and CNS penetration due to pyridine and piperazine groups. N/A (hypothetical)
N-(5-Methyl-1H-Pyrazol-3-yl)Acetamide (73) [] 5-Methylpyrazole, acetyl 153.17 Simple acetamide derivative; lacks piperazine or aromatic extensions. Used as a precursor in kinase inhibitor synthesis.
N-[5-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Acetamide (74) [] 4-Fluorophenyl, acetyl 247.26 Fluorine substitution enhances lipophilicity; potential for improved membrane permeability.
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3-yl)Acetamide Derivatives (28–31) [] Benzimidazole, pyrazole, acetyl Varies (~300–350) Dual heterocyclic system (benzimidazole + pyrazole) may increase DNA intercalation or kinase binding affinity.
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide [] 4-Chlorophenyl, chloroacetamide 296.14 Chlorine and cyano groups enhance electrophilicity; potential for covalent binding to targets.
4-Ethyl-N-(2-(5-Methyl-3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)Ethyl)-2,3-Dioxopiperazine-1-Carboxamide [] Pyridin-4-yl, dioxopiperazine 370.40 Dioxopiperazine moiety introduces conformational rigidity; pyridine may improve solubility.

Notes:

  • *Molecular weight of the target compound is estimated based on its formula (C₁₉H₂₅ClN₆O₂).
  • Key structural distinctions: The 4-methylpiperazine-1-carbonyl group in the target compound introduces a basic nitrogen and hydrogen-bonding capacity, which may enhance solubility and target engagement compared to simpler acetyl or chloroacetyl groups in analogs .

Key Research Findings and Hypotheses

Piperazine Impact : The 4-methylpiperazine-1-carbonyl group may confer pH-dependent solubility and enable interactions with acidic residues in targets (e.g., kinases or GPCRs), as seen in piperazine-containing drugs like imatinib .

Pyridine vs.

Chloride Salt Advantage : The hydrochloride form likely enhances dissolution rates compared to neutral analogs (e.g., ’s compounds), critical for oral bioavailability .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step reactions involving pyrazole and piperazine derivatives. A common approach includes:

  • Condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-methylpiperazine using carbonylating agents (e.g., POCl₃ or DCC) to form the 3-(4-methylpiperazine-1-carbonyl)pyrazole intermediate .
  • Subsequent alkylation with 2-chloro-N-(pyridin-2-ylmethyl)acetamide in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
  • Final purification via column chromatography or recrystallization from ethanol/water mixtures .

Q. How is the structural identity of the compound confirmed experimentally?

Structural confirmation relies on:

  • 1H NMR : Peaks for pyrazole protons (δ 6.2–7.1 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and pyridylmethyl protons (δ 4.5–4.7 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide carbonyl (~1650 cm⁻¹) and piperazine C=O (~1700 cm⁻¹) .
  • Elemental Analysis : Matching calculated and observed C, H, N, and Cl percentages .
  • LC-MS : Molecular ion peaks corresponding to the molecular formula C₁₉H₂₅ClN₆O₂ .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Use software like AutoDock or Schrödinger Suite to simulate binding interactions with target proteins (e.g., VEGFR2, MMP9). Focus on hydrogen bonding with pyridylmethyl groups and hydrophobic interactions with the methylpiperazine moiety .
  • PASS Program : Predict pharmacological effects (e.g., enzyme inhibition, antitumor activity) based on structural descriptors like topological polar surface area and logP values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can reaction conditions be optimized to address low yields in the final alkylation step?

Apply statistical design of experiments (DoE) :

  • Factors : Solvent polarity (e.g., DCM vs. THF), temperature (25°C vs. 40°C), and base equivalents (1.2–2.0 eq).
  • Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design .
  • ICReDD Framework : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with high-throughput screening to narrow experimental parameters .

Q. How should contradictory biological activity data across studies be analyzed?

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀, Ki) and normalize for assay conditions (e.g., cell line variability, incubation time) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., piperazine methylation) with activity trends. For example, 4-methylpiperazine may enhance solubility but reduce membrane permeability vs. unsubstituted analogs .
  • Experimental Replication : Validate conflicting results under controlled conditions (e.g., identical enzyme concentrations, pH buffers) .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Membrane Separation : Employ nanofiltration to remove unreacted starting materials and byproducts .
  • Crystallization Engineering : Optimize solvent-antisolvent ratios (e.g., ethanol/water) to enhance crystal habit and reduce impurities .

Methodological Notes

  • Spectral Data Interpretation : Always cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) to resolve overlapping peaks in complex heterocyclic systems .
  • Docking Validation : Compare predicted binding poses with crystallographic data from similar ligands in the PDB .
  • Yield Optimization : Prioritize green chemistry principles (e.g., replace DCM with cyclopentyl methyl ether) to align with sustainability goals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.